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Compound of Interest

Compound Name: Pentane-1-sulfonamide

Cat. No.: B1279081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Pentane-1-sulfonamide and its N-

substituted derivatives. By presenting key experimental data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this

document aims to serve as a valuable resource for the identification, characterization, and

quality control of this important class of compounds.

Introduction to Sulfonamides
Sulfonamides are a significant class of organic compounds characterized by the presence of a

sulfonyl group directly attached to a nitrogen atom (-SO₂NR₂). They are widely recognized for

their diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic

properties. The nature of the substituent on the nitrogen atom (the 'N-substituent') can

significantly influence the molecule's physical, chemical, and biological properties.

Spectroscopic techniques are indispensable tools for elucidating the structural features of

these molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of Pentane-1-sulfonamide and

its representative N-substituted derivatives. This data facilitates a clear comparison of how N-
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substitution impacts the spectral properties.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Pentane-1-sulfonamide and its Derivatives
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Note: Predicted data for Pentane-1-sulfonamide is based on standard chemical shift

prediction algorithms. The chemical shift of the N-H proton is highly dependent on solvent,

concentration, and temperature.

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pentane-1-sulfonamide and its Derivatives
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Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Pentane-1-sulfonamide and its

Derivatives
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Compound ν(N-H) ν(C-H)
ν(S=O)
asymmetric

ν(S=O)
symmetric

ν(S-N)

Pentane-1-

sulfonamide
~3350, ~3250 ~2950, ~2870 ~1330 ~1150 ~930

N-Methyl-

pentane-1-

sulfonamide

~3280 ~2955, ~2875 ~1325 ~1145 ~940

N-Phenyl-

pentane-1-

sulfonamide

~3260
~3060,

~2950, ~2870
~1340 ~1160 ~950

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) for Pentane-1-sulfonamide and its

Derivatives

Compound
Molecular Ion
[M]⁺

[M-C₅H₁₁]⁺ [M-SO₂]⁺ Base Peak

Pentane-1-

sulfonamide
151 80 87 43 ([C₃H₇]⁺)

N-Methyl-

pentane-1-

sulfonamide

165 94 101 57 ([C₄H₉]⁺)

N-Phenyl-

pentane-1-

sulfonamide

227 156 163 93 ([C₆H₅NH₂]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the sulfonamide sample was dissolved in

0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was

added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single pulse.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled.

Spectral width: 0 to 220 ppm.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was finely ground

with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were

analyzed as a thin film between two sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of scans: 16-32.

A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared

in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: An Electron Ionization (EI) mass spectrometer was used for fragmentation

analysis.

Data Acquisition:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-500.

Inlet system: Direct infusion or via Gas Chromatography (GC) for volatile compounds.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Pentane-1-sulfonamide and its derivatives.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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